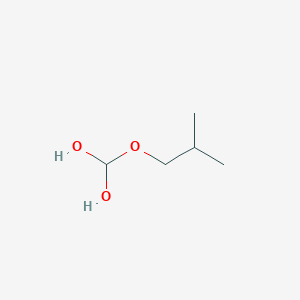
(2-Methylpropoxy)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropoxy)methanediol is an organic compound characterized by the presence of two hydroxyl groups attached to a single carbon atom, making it a geminal diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropoxy)methanediol can be achieved through the reaction of methanol with oxygen under low-temperature conditions. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix .
Industrial Production Methods
The use of energetic electrons to process methanol-oxygen ices is a key step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropoxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert it back to methanol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for catalyzing hydrolysis and other strong acids or bases for facilitating substitution reactions. The reaction conditions typically involve low temperatures and controlled environments to prevent decomposition .
Major Products
The major products formed from these reactions include formaldehyde, water, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(2-Methylpropoxy)methanediol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its role in biological systems is still under investigation, but it may have potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Methylpropoxy)methanediol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other chemical bonds, influencing various biochemical pathways. The exact molecular targets and pathways are still being studied .
Comparison with Similar Compounds
Similar Compounds
Methanediol: The simplest geminal diol with similar chemical properties.
Methyl Peroxide: An isomer of methanediol with different reactivity.
Formaldehyde: A related compound that can be formed from the decomposition of (2-Methylpropoxy)methanediol.
Uniqueness
This compound is unique due to its specific structure and the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other geminal diols .
Properties
CAS No. |
6630-97-3 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-methylpropoxymethanediol |
InChI |
InChI=1S/C5H12O3/c1-4(2)3-8-5(6)7/h4-7H,3H2,1-2H3 |
InChI Key |
HTKHARRVPIOLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


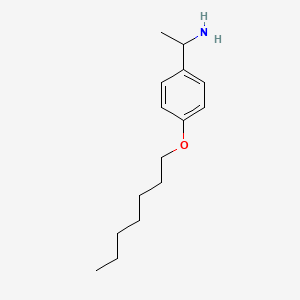
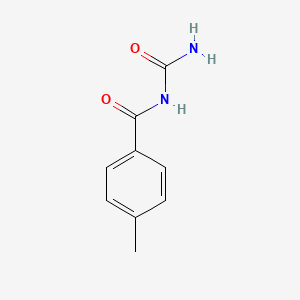

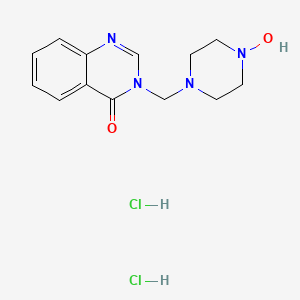
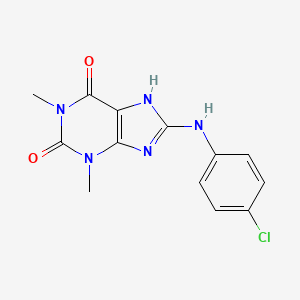
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
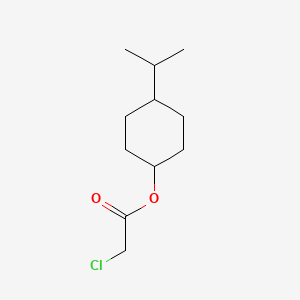


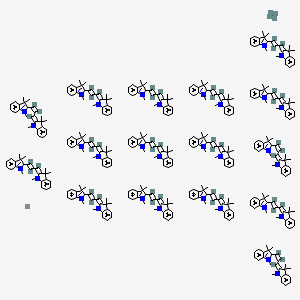
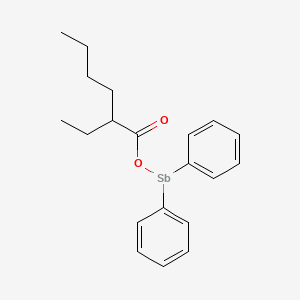
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
